![molecular formula C8H7ClO B13806803 Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro- is a complex organic compound with the molecular formula C8H7ClO. This compound features a bicyclic structure with multiple rings and a chlorine atom attached to the bicyclo[3.2.1]octa-3,6-dien-2-one framework. It is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro- can be achieved through several synthetic routes. One common method involves the double Michael addition (DMA) of carbon nucleophiles to cyclic dienones. This reaction proceeds with high yields and allows for the control of stereochemistry in the resulting product . Another approach involves the use of N-heterocyclic carbene catalysis, which facilitates the cleavage of vicinal diketones to form the bicyclo[3.2.1] system .
Industrial Production Methods
Industrial production of bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings may vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro- include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from the reactions of bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro- vary based on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
Aplicaciones Científicas De Investigación
Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro- has several scientific research applications, including:
Biology: It is used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: Research on the compound’s biological activity has potential implications for the development of new pharmaceuticals.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by its bicyclic structure and the presence of the chlorine atom, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.1]octane: A related compound with a similar bicyclic structure but without the chlorine atom.
Bicyclo[3.2.1]octa-2,6-diene: Another related compound with a similar framework but different functional groups.
Bicyclo[3.3.1]octane: A compound with a different bicyclic structure but similar chemical properties.
Uniqueness
Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro- is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H7ClO |
|---|---|
Peso molecular |
154.59 g/mol |
Nombre IUPAC |
3-chlorobicyclo[3.2.1]octa-3,6-dien-2-one |
InChI |
InChI=1S/C8H7ClO/c9-7-4-5-1-2-6(3-5)8(7)10/h1-2,4-6H,3H2 |
Clave InChI |
LAYBWZOWNHYPND-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C(=O)C(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



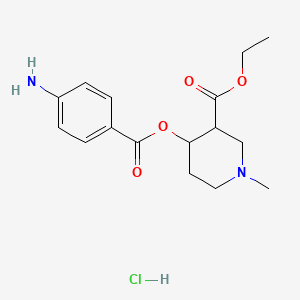
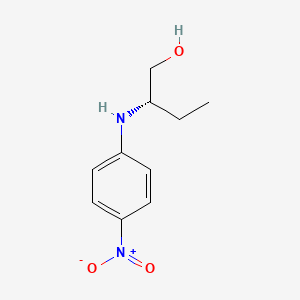
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
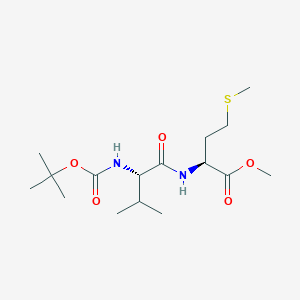
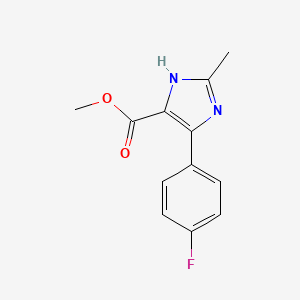
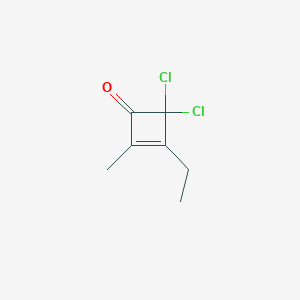

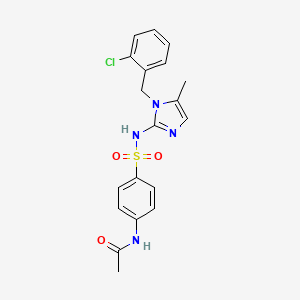

![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)
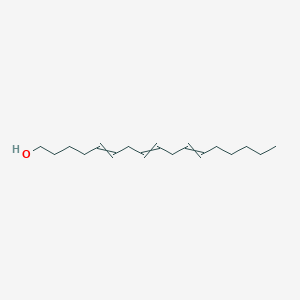
![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)

